A Comprehensive Technical Guide to the Physical and Chemical Properties of Tridecanedioic Acid
A Comprehensive Technical Guide to the Physical and Chemical Properties of Tridecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tridecanedioic acid, also known as brassylic acid or 1,11-undecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C13H24O4.[1][2] It serves as a versatile chemical intermediate in various industries, with significant applications in the synthesis of high-performance polyamides like Nylon-1313, as well as in the production of fragrances, lubricants, and plasticizers.[1] This document provides an in-depth overview of the physical and chemical properties of tridecanedioic acid, complete with experimental protocols and process diagrams to support research and development activities.
Physical Properties
Tridecanedioic acid is a white to off-white crystalline solid at room temperature.[3][4] Its physical characteristics are crucial for handling, processing, and application development. The key physical properties are summarized in the table below. It is important to note that slight variations in reported values, particularly for melting point, may exist due to different experimental methods and sample purity.
| Property | Value | Units | Source(s) |
| Appearance | White to off-white crystalline powder/solid | - | [3][4] |
| Molecular Formula | C13H24O4 | - | [1][2] |
| Molecular Weight | 244.33 | g/mol | [2] |
| Melting Point | 111 - 114 | °C | [2][4][5] |
| Boiling Point | 215 - 217 @ 2 Torr | °C | [5] |
| ~415.5 (rough estimate) | °C | [4] | |
| Density | 1.15 @ 25°C | g/cm³ | [4] |
| Water Solubility | Sparingly soluble / 1.5 @ 21°C | mg/mL | [2][3][6] |
| Vapor Pressure | 0 @ 20°C | Pa | [4] |
| Flash Point | 223.5 | °C | [4][7] |
| Enthalpy of Fusion (ΔfusH) | 53.6 | kJ/mol | [8] |
Chemical Properties and Reactivity
As a dicarboxylic acid, tridecanedioic acid's chemistry is characterized by its two carboxylic acid functional groups. This allows it to form two series of salts and esters.[1] It is a stable compound under standard conditions.[9]
| Property | Value | Units | Source(s) |
| IUPAC Name | Tridecanedioic acid | - | [2] |
| CAS Number | 505-52-2 | - | [1][2] |
| pKa (Predicted) | 4.48 ± 0.10 | - | [4] |
| XLogP3 | 3.7 | - | [1][2] |
| Hydrogen Bond Donor Count | 2 | - | [1] |
| Hydrogen Bond Acceptor Count | 4 | - | [1] |
| Rotatable Bond Count | 12 | - | [1] |
| Topological Polar Surface Area | 74.6 | Ų | [1] |
Reactivity Profile:
-
Esterification: Reacts with alcohols to form mono- and di-esters, which are used as plasticizers and lubricants.[1][3]
-
Polymerization: Undergoes condensation polymerization with diamines to form polyamides (nylons). Its reaction with 1,13-diaminotridecane yields Nylon-1313.[1]
-
Salt Formation: Reacts with bases to form two series of salts.[1]
-
Stability: The compound is chemically stable under standard ambient conditions.[9] It does not undergo hazardous polymerization.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][10]
Solubility in Organic Solvents: Tridecanedioic acid exhibits good solubility in several organic solvents, which is a critical parameter for its purification and use in synthesis.[3]
-
High Solubility: Alcohols (e.g., methanol, ethanol), ether, and acetic acid.[3][11]
-
Moderate Solubility: Acetone, ethyl acetate.[11]
-
Insoluble: Generally insoluble in non-polar hydrocarbon solvents.[4]
Experimental Protocols
The following sections detail generalized methodologies for the purification of tridecanedioic acid and the determination of its key properties.
Purification by Recrystallization (Monosalt Method)
This method is effective for purifying long-chain dicarboxylic acids from fermentation broths or crude synthesis products by leveraging the differential solubility of the monosalt.[12]
Materials:
-
Crude tridecanedioic acid
-
Acid (e.g., HCl, H2SO4) and Base (e.g., NaOH, KOH) for pH adjustment
-
Deionized water
-
Heating mantle, stirrer, beakers, Büchner funnel, vacuum flask
-
pH meter
Procedure:
-
Dissolution and Monosalt Formation: Take the crude material (e.g., fermentation broth filtrate) and adjust the pH to 6.2-7.0 with a suitable acid or base.[12]
-
Heat the solution to 85-100°C with stirring to completely dissolve the formed monosalt of the dicarboxylic acid.[12]
-
Crystallization of Monosalt: Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[12] Then, cool the solution slowly to induce crystallization of the monosalt.
-
Filtration: Filter the monosalt crystals using a Büchner funnel and wash the filter cake with a small amount of cold deionized water.[12]
-
Conversion to Dicarboxylic Acid: Dissolve the collected monosalt filter cake in fresh deionized water.
-
Adjust the pH of the solution to 2.0-4.0 by adding an acid.[12]
-
Heat the acidic solution to 80-95°C to convert the monosalt back to the free dicarboxylic acid.[12]
-
Final Crystallization: Cool the solution slowly to room temperature, followed by an ice bath, to crystallize the purified tridecanedioic acid.[12]
-
Isolation and Drying: Filter the purified crystals, wash with cold deionized water, and dry in an oven at a temperature below the melting point (e.g., 80-100°C) until a constant weight is achieved.[12][13]
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.
Materials:
-
Purified tridecanedioic acid
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the tridecanedioic acid sample is completely dry. Finely crush a small amount of the crystals into a powder.
-
Capillary Loading: Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 112°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Acid Dissociation Constant (pKa) via Titration
As a diprotic acid, tridecanedioic acid has two pKa values. These can be determined by potentiometric titration.
Materials:
-
Purified tridecanedioic acid
-
Standardized NaOH solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of ethanol (B145695) and water to ensure solubility)
-
Calibrated pH meter and electrode
-
Burette, beaker, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of tridecanedioic acid and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant, reducing the increment size near the expected equivalence points, until the pH curve flattens out in the basic region.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two equivalence points.
-
The pH at the half-equivalence point for the first proton dissociation corresponds to pKa1.
-
The pH at the one-and-a-half-equivalence point corresponds to pKa2.
-
Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (the peaks of the derivative curve).
-
Visualization of Processes
Workflow for Purification of Tridecanedioic Acid
The following diagram illustrates a typical experimental workflow for the purification of long-chain dicarboxylic acids like tridecanedioic acid, combining decolorization and recrystallization steps.[12][13]
Caption: A typical workflow for the purification of tridecanedioic acid.
Logical Relationship in Diprotic Acid Titration
This diagram illustrates the logical progression and key measurement points during the potentiometric titration of a diprotic acid like tridecanedioic acid to determine its two dissociation constants, pKa1 and pKa2.
Caption: Key measurement points in diprotic acid titration for pKa determination.
References
- 1. TRIDECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Tridecanedioic acid | C13H24O4 | CID 10458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tridecanedioic acid [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Human Metabolome Database: Showing metabocard for 1,11-Undecanedicarboxylic acid (HMDB0002327) [hmdb.ca]
- 7. Page loading... [guidechem.com]
- 8. Tridecanedioic acid [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
